An In-depth Technical Guide to 1-Bromo-3-methylpentane: Chemical Properties and Structure
An In-depth Technical Guide to 1-Bromo-3-methylpentane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylpentane, a halogenated alkane, serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of a bromine atom, a good leaving group, which facilitates a variety of nucleophilic substitution and elimination reactions. Furthermore, the chiral center at the third carbon atom introduces stereochemical considerations, making it a valuable building block in the synthesis of complex, stereospecific molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 1-bromo-3-methylpentane.
Chemical and Physical Properties
The physical and chemical properties of 1-bromo-3-methylpentane are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 144 °C at 760 mmHg |
| Melting Point | -44.22 °C (estimated) |
| Density | 1.169 g/cm³ |
| Refractive Index | 1.4415 |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[2] |
Chemical Structure
1-Bromo-3-methylpentane is a structural isomer of bromohexane. Its systematic IUPAC name is 1-bromo-3-methylpentane. The structure is characterized by a five-carbon pentane (B18724) chain with a bromine atom attached to the first carbon and a methyl group at the third carbon position.
Key Structural Identifiers:
-
IUPAC Name: 1-bromo-3-methylpentane[1]
-
SMILES: CCC(C)CCBr[1]
-
InChI Key: MDCCBJLCTOTLKM-UHFFFAOYSA-N[1]
Chirality
A significant feature of the 1-bromo-3-methylpentane structure is the presence of a chiral center at the C-3 carbon. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a bromoethyl group. Consequently, 1-bromo-3-methylpentane exists as a pair of enantiomers, (R)-1-bromo-3-methylpentane and (S)-1-bromo-3-methylpentane.[2] The specific stereoisomer can have a profound impact on the biological activity of molecules synthesized using this chiral building block.
Experimental Protocols
Synthesis of 1-Bromo-3-methylpentane
1. Free-Radical Bromination of 3-Methylpentane (B165638)
This method involves the substitution of a hydrogen atom in 3-methylpentane with a bromine atom, initiated by light or heat. The reaction proceeds via a free-radical chain mechanism.
Experimental Protocol:
-
Materials: 3-methylpentane, Bromine (Br₂), UV lamp or heat source, separatory funnel, distillation apparatus, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentane.
-
Initiate the reaction by either irradiating the flask with a UV lamp or gently heating it.
-
Slowly add a stoichiometric amount of bromine from the dropping funnel. The reddish-brown color of bromine should fade as the reaction progresses.
-
After the addition is complete, continue the reaction under UV light or heat until the color of bromine disappears completely.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and a saturated sodium bicarbonate solution to neutralize any HBr formed.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation, collecting the fraction boiling around 144 °C.
-
Caption: Free-Radical Bromination of 3-Methylpentane.
2. Hydrobromination of 3-Methyl-1-pentene (B165626)
This is an electrophilic addition reaction where hydrogen bromide (HBr) is added across the double bond of 3-methyl-1-pentene. The regioselectivity of this reaction is governed by Markovnikov's rule under ionic conditions and by anti-Markovnikov's rule under radical conditions. To obtain 1-bromo-3-methylpentane, anti-Markovnikov addition is required.
Experimental Protocol (Anti-Markovnikov):
-
Materials: 3-methyl-1-pentene, Hydrogen bromide (HBr), a radical initiator (e.g., benzoyl peroxide), ether (as solvent), separatory funnel, distillation apparatus, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-methyl-1-pentene and a small amount of benzoyl peroxide in anhydrous ether in a round-bottom flask.
-
Bubble HBr gas through the solution at a low temperature (e.g., 0 °C).
-
Monitor the reaction progress by techniques like TLC or GC.
-
Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess HBr, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the product by distillation under reduced pressure.
-
Caption: Anti-Markovnikov Hydrobromination of 3-Methyl-1-pentene.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of 1-bromo-3-methylpentane provides valuable information about its molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 164/166 | Molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 85 | Loss of a bromine radical ([M-Br]⁺). |
| 57 | Butyl cation ([C₄H₉]⁺).[3] |
| 43 | Propyl cation ([C₃H₇]⁺).[3] |
| 93/95 | Bromomethyl cation ([CH₂Br]⁺).[3] |
The presence of the characteristic M/M+2 isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2850-3000 | C-H stretch | Alkane (CH, CH₂, CH₃) |
| 1450-1470 | C-H bend | Alkane (CH₂, CH₃) |
| 1370-1380 | C-H bend | Alkane (CH₃) |
| 560-690 | C-Br stretch | Alkyl bromide |
The spectrum is dominated by strong C-H stretching and bending vibrations characteristic of an alkane. The C-Br stretching vibration is typically observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
Due to the chiral center at C-3, the protons on C-2 and C-4 are diastereotopic and are expected to be chemically non-equivalent, leading to more complex splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.4 | Triplet | -CH₂-Br (C1 protons) |
| ~1.7-1.9 | Multiplet | -CH₂- (C2 protons) |
| ~1.5 | Multiplet | -CH- (C3 proton) |
| ~1.2-1.4 | Multiplet | -CH₂- (C4 protons) |
| ~0.9 | Triplet | -CH₃ (C5 protons) |
| ~0.85 | Doublet | -CH₃ (at C3) |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~35 | -CH₂-Br (C1) |
| ~38 | -CH₂- (C2) |
| ~34 | -CH- (C3) |
| ~29 | -CH₂- (C4) |
| ~11 | -CH₃ (C5) |
| ~19 | -CH₃ (at C3) |
Note: The predicted NMR data is based on typical chemical shift values and may vary slightly depending on the solvent and experimental conditions.
Conclusion
1-Bromo-3-methylpentane is a valuable chiral building block in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, structure, and methods of synthesis. The provided experimental protocols and spectroscopic data serve as a crucial resource for researchers and scientists working with this compound, enabling its effective utilization in the development of new chemical entities and pharmaceuticals. Careful consideration of its stereochemistry is paramount in applications where specific biological activities are targeted.
